molecular formula C25H40N7O20P3S B1205334 Malyl-coenzyme A CAS No. 2043-93-8

Malyl-coenzyme A

Numéro de catalogue: B1205334
Numéro CAS: 2043-93-8
Poids moléculaire: 883.6 g/mol
Clé InChI: HJQWLHMLMCDAEL-NALABAGVSA-N
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Description

Malyl-CoA, also known as malyl-coenzyme A or L-malyl-CoA, belongs to the class of organic compounds known as (r)-3-hydroxyacyl coas. These are organic compounds containing a (R)-3-hydroxyl acylated coenzyme A derivative. Thus, malyl-CoA is considered to be a fatty ester lipid molecule. Malyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Malyl-CoA has been primarily detected in urine. Within the cell, malyl-CoA is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Enzymatic Functions and Pathways

1. Role in Acetyl-CoA Assimilation:
Malyl-CoA plays a crucial role in the assimilation of acetyl-coenzyme A (acetyl-CoA) through different pathways, including the glyoxylate cycle and the ethylmalonyl-CoA pathway. In these pathways, malyl-CoA is synthesized from the condensation of acetyl-CoA and glyoxylate, catalyzed by malyl-CoA lyase. This reaction is essential for organisms that utilize acetate as a carbon source, allowing them to convert it into malate, which can then enter the tricarboxylic acid cycle for energy production .

2. Enzyme Activity and Regulation:
The activity of malyl-CoA lyase is regulated by various factors, including divalent ions such as manganese, which enhance its catalytic efficiency. Studies have shown that malyl-CoA lyase exhibits increased activity under acetate-rich conditions compared to glucose . Furthermore, recent findings indicate that malyl-CoA can be hydrolyzed into malate and coenzyme A by specific thioesterases, demonstrating its dual role in both synthesis and degradation processes .

Case Studies

1. Synthetic Pathways for Enhanced Acetyl-CoA Production:
Research has introduced synthetic pathways incorporating Malyl-CoA to augment the Calvin-Benson-Bassham cycle for improved acetyl-CoA synthesis. In these studies, engineered strains of Methylobacterium extorquens exhibited enhanced growth and acetyl-CoA production when expressing optimized genes related to malate thiokinase and malyl-CoA lyase . This approach illustrates the potential of Malyl-CoA in metabolic engineering applications aimed at optimizing biofuel production.

2. Implications in Human Metabolism:
Recent studies have identified malyl-CoA as a metabolite that may influence vitamin B12 metabolism. Specifically, malyl-CoA accumulation has been linked to the inhibition of methylmalonyl-CoA mutase, an enzyme critical for proper vitamin B12 function. This connection suggests that malyl-CoA may play a role in metabolic disorders associated with vitamin B12 deficiency . Understanding this relationship could lead to novel therapeutic strategies for managing such deficiencies.

Data Tables

Enzyme Function Organism Regulation
Malyl-CoA LyaseConverts acetyl-CoA and glyoxylate to Malyl-CoARhodobacter sphaeroidesUpregulated in acetate-rich media
Malate SynthaseCatalyzes formation of malate from acetyl-CoAVarious bacteriaActivity influenced by substrate type
CLYBL (Thioesterase)Hydrolyzes Malyl-CoA into malate and CoASHHuman cellsSpecific for short-chain acyl-CoAs

Q & A

Basic Research Questions

Q. What is the enzymatic role of malyl-coenzyme A (malyl-CoA) in methylotrophic bacteria?

Malyl-CoA is a key intermediate in the serine pathway of methylotrophic bacteria (e.g., Pseudomonas AM1, Methylobacterium extorquens), where it is cleaved by malyl-CoA lyase into acetyl-CoA and glyoxylate. This reaction facilitates carbon assimilation from C1 compounds like methanol . Methodologically, its activity is assayed via spectrophotometric monitoring of glyoxylate production or coupled enzyme systems that detect NADH oxidation .

Q. How can malyl-CoA concentration be quantified in cellular extracts?

  • Enzymatic assays : Couple malyl-CoA lyase activity with glyoxylate reductase to measure NADH consumption at 340 nm .
  • Liquid chromatography/mass spectrometry (LC/MS) : Use two-dimensional LC/MS for separation and detection of short-chain acyl-CoAs, including malyl-CoA. Isotope-labeled internal standards (e.g., ¹³C-malyl-CoA) improve accuracy .
  • Protein quantification : Bradford assay ( ) for normalizing enzyme activity to total protein content .

Q. What experimental controls are critical for studying malyl-CoA metabolism?

  • Negative controls : Use enzyme-deficient mutant strains or heat-inactivated extracts to confirm reaction specificity .
  • Substrate saturation curves : Ensure malyl-CoA lyase assays operate within linear kinetic ranges .
  • Replication : Triplicate measurements to account for variability in enzyme activity .

Advanced Research Questions

Q. How do isotopic labeling studies resolve metabolic flux through malyl-CoA in methylotrophs?

¹³C-tracer experiments track carbon flow from methanol into malyl-CoA and downstream metabolites. For example:

  • Feed cells with ¹³C-methanol and analyze isotopomer distributions via NMR or LC-MS.
  • Compare labeling patterns in wild-type vs. mutant strains lacking key enzymes (e.g., malyl-CoA lyase) to identify alternative pathways .

Table 1 : Isotopic Enrichment in M. extorquens AM1 Metabolites (Hypothetical Data)

Metabolite¹³C-Labeling (%)Pathway Contribution
Malyl-CoA85 ± 3Serine Pathway
Acetyl-CoA78 ± 5Glyoxylate Bypass
Succinate12 ± 2TCA Cycle

Q. What genetic tools validate malyl-CoA’s role in poly-β-hydroxybutyrate (PHB) biosynthesis?

  • Knockout strains : Delete mcl (malyl-CoA lyase gene) and quantify PHB accumulation via gas chromatography. PHB levels decrease in Δmcl strains due to disrupted acetyl-CoA availability .
  • Complementation assays : Reintroduce mcl under an inducible promoter to restore PHB synthesis .

Q. How to address contradictions in reported malyl-CoA lyase kinetics across studies?

Discrepancies in Kₘ or Vₘₐₓ values may arise from:

  • Enzyme source : Purified vs. crude extracts (e.g., Pseudomonas AM1 vs. Hyphomicrobium spp.) .
  • Assay conditions : pH, temperature, and cofactor concentrations (e.g., Mg²⁺) alter activity .
  • Data normalization : Express activity per mg protein (Bradford assay) rather than total volume .

Table 2 : Comparative Kinetic Parameters of Malyl-CoA Lyase

OrganismKₘ (mM)Vₘₐₓ (µmol/min/mg)pH OptimumReference
Pseudomonas AM10.158.27.5
Methylobacterium0.226.78.0

Q. Methodological Challenges

Q. What are the pitfalls in detecting malyl-CoA synthetase activity?

  • Substrate instability : Malyl-CoA degrades at alkaline pH; use fresh buffers (pH 7.0–7.5) and include protease inhibitors .
  • Interference from thioesterases : Add EDTA to inhibit competing hydrolysis reactions .
  • Validation : Confirm product identity via HPLC or enzymatic coupling with citrate synthase .

Q. How to design a robust experiment analyzing malyl-CoA’s regulatory role in central metabolism?

  • Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to link gene expression shifts (e.g., mcl upregulation) to malyl-CoA flux .
  • Time-course assays : Sample at intervals (0, 30, 60 min post-perturbation) to capture dynamic changes .
  • Statistical rigor : Use ANOVA or linear mixed-effects models to account for biological variability .

Propriétés

Numéro CAS

2043-93-8

Formule moléculaire

C25H40N7O20P3S

Poids moléculaire

883.6 g/mol

Nom IUPAC

4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)

Clé InChI

HJQWLHMLMCDAEL-NALABAGVSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O

SMILES isomérique

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O

SMILES canonique

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O

Description physique

Solid

Synonymes

coenzyme A, malyl-
malyl-CoA
malyl-coenzyme A

Origine du produit

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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